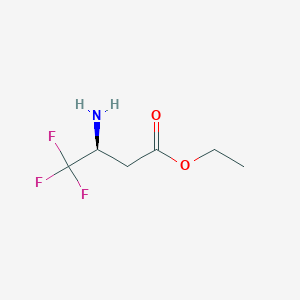(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester
CAS No.:
Cat. No.: VC13689107
Molecular Formula: C6H10F3NO2
Molecular Weight: 185.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10F3NO2 |
|---|---|
| Molecular Weight | 185.14 g/mol |
| IUPAC Name | ethyl (3S)-3-amino-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m0/s1 |
| Standard InChI Key | KGUOZZWGWBBRRF-BYPYZUCNSA-N |
| Isomeric SMILES | CCOC(=O)C[C@@H](C(F)(F)F)N |
| SMILES | CCOC(=O)CC(C(F)(F)F)N |
| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The molecular formula of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester is C₆H₁₀F₃NO₂, with a molar mass of 185.14 g/mol . Its structure features a trifluoromethyl group (-CF₃) at the β-position relative to the ethyl ester moiety, coupled with an amino group (-NH₂) at the γ-position (Figure 1). The (S)-configuration is critical for its enantioselective interactions in biological systems and chiral recognition in synthetic applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀F₃NO₂ | |
| Molar Mass | 185.14 g/mol | |
| Exact Mass | 185.066 Da | |
| PSA (Polar Surface Area) | 52.32 Ų | |
| LogP (Partition Coeff.) | 1.53 |
Synthesis and Manufacturing
Enantioselective Synthesis Routes
The synthesis of (S)-3-amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves stereocontrolled condensation reactions. A notable method employs (S)-phenylglycinol and ethyl 4,4,4-trifluoroacetoacetate under reflux conditions in chloroform, catalyzed by acetic acid . This reaction proceeds via an oxazolidine intermediate, yielding the target compound in 78% efficiency after purification .
Key Reaction Steps:
-
Enolate Formation: Ethyl trifluoroacetoacetate reacts with (S)-phenylglycinol to form a chiral enolate.
-
Cyclization: Intramolecular condensation generates an oxazolidine ring, stabilizing the stereochemistry.
-
Hydrolysis: Acidic or basic conditions cleave the oxazolidine, releasing the enantiomerically pure amino ester .
Alternative Methods
Patent literature describes a two-step process involving:
-
Alkali metal enolate formation from ethyl trifluoroacetoacetate.
-
Amination with chiral amines (e.g., (S)-α-methylbenzylamine) in the presence of acetic acid . This method avoids intermediate isolation, enhancing scalability .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a predicted boiling point of 186.2±40.0°C and a density of 1.222±0.06 g/cm³ . It is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, THF) and chlorinated hydrocarbons .
Table 2: Experimental and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.222±0.06 g/cm³ | |
| Boiling Point | 186.2±40.0°C (predicted) | |
| pKa | 4.72±0.50 (predicted) | |
| Flash Point | 70–71°C (4 mmHg) |
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.29 (t, 3H, -CH₂CH₃), 3.89 (d, 1H, -NH₂), 4.16 (q, 2H, -OCH₂), 5.18 (s, 1H, -CH-CF₃) .
Applications in Research and Industry
Organogelators and Materials Science
(S)-3-Amino-4,4,4-trifluoro-butyric acid ethyl ester is a precursor for chiral β-amino acid-based organogelators. These compounds self-assemble into fibrillar networks in organic solvents, enabling applications in drug delivery and templated nanomaterials .
Pharmaceutical Intermediates
The compound’s trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in peptidomimetic drug design. Derivatives are explored as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment .
Future Directions
Ongoing research focuses on enantioselective catalysis and green synthesis methods to reduce reliance on hazardous solvents . Additionally, its role in fluorinated peptidomimetics for neurodegenerative diseases warrants further exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume